4-Bromo-3-fluoro-2'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2. It is a derivative of benzophenone, featuring bromine, fluorine, and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2’-methoxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluorobenzene and 2-methoxybenzoyl chloride.
Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction. In this reaction, 4-bromo-3-fluorobenzene reacts with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 4-Bromo-3-fluoro-2’-methoxybenzophenone.
Industrial Production Methods
Industrial production of 4-Bromo-3-fluoro-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted benzophenones with various functional groups.
Reduction: Formation of 4-Bromo-3-fluoro-2’-methoxybenzyl alcohol.
Oxidation: Formation of 4-Bromo-3-fluoro-2’-hydroxybenzophenone.
Scientific Research Applications
4-Bromo-3-fluoro-2’-methoxybenzophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique structural features.
Materials Science: It is used in the design and synthesis of novel materials with specific optical or electronic properties.
Biological Studies: The compound is employed in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2’-methoxybenzophenone depends on its specific application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Pharmaceuticals: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity.
In Materials Science: The compound’s electronic properties can be exploited to design materials with desired optical or electronic characteristics.
Comparison with Similar Compounds
4-Bromo-3-fluoro-2’-methoxybenzophenone can be compared with other benzophenone derivatives:
4-Bromo-2’-methoxybenzophenone: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-Fluoro-2’-methoxybenzophenone: Lacks the bromine atom, which can influence its chemical behavior and applications.
4-Bromo-3-fluorobenzophenone: Lacks the methoxy group, which can alter its solubility and interaction with other molecules.
The presence of bromine, fluorine, and methoxy groups in 4-Bromo-3-fluoro-2’-methoxybenzophenone makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications .
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNRQSBJFROXIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641464 |
Source
|
Record name | (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-55-7 |
Source
|
Record name | (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750633-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.